molecular formula C15H24ClNO B1406811 [2-(4-tert-Butylphenoxy)-1-cyclopropylethyl]-amine hydrochloride CAS No. 1417569-93-7

[2-(4-tert-Butylphenoxy)-1-cyclopropylethyl]-amine hydrochloride

Cat. No. B1406811
CAS RN: 1417569-93-7
M. Wt: 269.81 g/mol
InChI Key: HDSOZKOUGKXLGI-UHFFFAOYSA-N
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Description

“[2-(4-tert-Butylphenoxy)-1-cyclopropylethyl]-amine hydrochloride” is a chemical compound that has gained significant attention in various scientific communities. It has the molecular formula C₁₅H₂₄ClNO .

Scientific Research Applications

Acaricidal Applications

This compound has been studied for its potential use as an acaricide, which is an agent that kills ticks and mites. The related compound, 2,4-di-tert-butylphenol, has shown significant acaricidal properties . It’s plausible that [2-(4-tert-Butylphenoxy)-1-cyclopropylethyl]-amine hydrochloride could be engineered to enhance these properties, potentially leading to more effective treatments against acarids in agricultural settings.

Repellent Properties

Similar to its acaricidal applications, this compound may also serve as a repellent. The structure suggests that it could be effective in deterring pests, much like its analogs which have demonstrated repellent activities against the carmine spider mite . This application could be particularly useful in integrated pest management strategies.

Oviposition Deterrence

The ability to deter oviposition (egg-laying) is another potential application. Compounds with similar structures have been used to prevent mites from laying eggs, thereby disrupting their life cycle and reducing population growth . This could be a valuable tool for controlling pest populations in both agricultural and domestic environments.

Neurotransmitter Interaction

Research on related compounds has indicated that they can affect the levels of neurotransmitters in pests by inhibiting enzymes like monoamine oxidase (MAO) . This suggests that [2-(4-tert-Butylphenoxy)-1-cyclopropylethyl]-amine hydrochloride might be used in neurological studies or as a model to understand neurotransmitter dynamics.

Optoelectronic Materials

The compound’s structure, which includes a tert-butylphenoxy group, hints at potential applications in optoelectronics. Similar structures have been used in the development of materials for organic photovoltaics and organic field-effect transistors due to their high electron mobility and strong π–π intermolecular interactions .

Bio-Labelling and Sensors

Due to its potential fluorescence properties, this compound could be used in bio-labelling and sensor applications. The tert-butylphenoxy group may confer stability and a wide color range, making it suitable for tagging biological samples or developing sensors that require stable fluorescent markers .

Supramolecular Assemblies

The unique structural features of this compound make it a candidate for creating supramolecular assemblies. These are large structures formed from individual molecules that are held together by non-covalent bonds, which can be used in a variety of applications, including drug delivery systems and nanotechnology .

Safety and Hazards

This compound is classified as an irritant . It’s important to handle it with appropriate safety measures to avoid skin and eye contact. Always use personal protective equipment and ensure adequate ventilation when handling this compound .

properties

IUPAC Name

2-(4-tert-butylphenoxy)-1-cyclopropylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO.ClH/c1-15(2,3)12-6-8-13(9-7-12)17-10-14(16)11-4-5-11;/h6-9,11,14H,4-5,10,16H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDSOZKOUGKXLGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC(C2CC2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(4-tert-Butylphenoxy)-1-cyclopropylethyl]-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[2-(4-tert-Butylphenoxy)-1-cyclopropylethyl]-amine hydrochloride
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[2-(4-tert-Butylphenoxy)-1-cyclopropylethyl]-amine hydrochloride
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[2-(4-tert-Butylphenoxy)-1-cyclopropylethyl]-amine hydrochloride
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[2-(4-tert-Butylphenoxy)-1-cyclopropylethyl]-amine hydrochloride
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[2-(4-tert-Butylphenoxy)-1-cyclopropylethyl]-amine hydrochloride
Reactant of Route 6
[2-(4-tert-Butylphenoxy)-1-cyclopropylethyl]-amine hydrochloride

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